Ethyl 2-bromo-3-cyano-6-nitrobenzoate
Overview
Description
Ethyl 2-bromo-3-cyano-6-nitrobenzoate (EBCNB) is an organic compound that is used in a variety of scientific research applications. EBCNB is a brominated nitrobenzoate ester that has a wide range of biological and biochemical properties, making it an important tool for researchers. This compound is a colorless solid that is soluble in organic solvents and has a melting point of 95-97°C.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-6-nitrobenzoate has been widely used in scientific research due to its wide range of biological and biochemical properties. It has been used as a substrate for the study of enzymes, as a reagent for the synthesis of other compounds, and as a reagent for the detection of biomolecules. In addition, Ethyl 2-bromo-3-cyano-6-nitrobenzoate has been used to study the effects of brominated compounds on the environment, as well as for the study of drug metabolism and drug transport.
Mechanism Of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-6-nitrobenzoate is not well understood. However, it is thought to be related to its ability to interact with proteins and other biomolecules. It has been shown that Ethyl 2-bromo-3-cyano-6-nitrobenzoate can bind to proteins, nucleic acids, and other molecules in a reversible manner. This binding may affect the structure and function of the molecules, leading to changes in their biological activity.
Biochemical And Physiological Effects
Ethyl 2-bromo-3-cyano-6-nitrobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, Ethyl 2-bromo-3-cyano-6-nitrobenzoate has been found to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.
Advantages And Limitations For Lab Experiments
Ethyl 2-bromo-3-cyano-6-nitrobenzoate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. On the other hand, Ethyl 2-bromo-3-cyano-6-nitrobenzoate can be toxic if not handled properly, and it can be difficult to control the concentration of the compound in experiments.
Future Directions
Ethyl 2-bromo-3-cyano-6-nitrobenzoate has a wide range of potential applications in scientific research. One potential future direction is to explore the use of Ethyl 2-bromo-3-cyano-6-nitrobenzoate as a drug delivery system. Additionally, further research into the mechanism of action of Ethyl 2-bromo-3-cyano-6-nitrobenzoate could lead to more effective treatments for a variety of diseases. Other potential future directions include the development of new synthetic methods for the synthesis of Ethyl 2-bromo-3-cyano-6-nitrobenzoate and the use of Ethyl 2-bromo-3-cyano-6-nitrobenzoate as a tool for the detection of biomolecules.
properties
IUPAC Name |
ethyl 2-bromo-3-cyano-6-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-7(13(15)16)4-3-6(5-12)9(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKYBJWKXJYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-cyano-6-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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